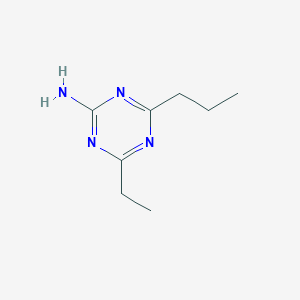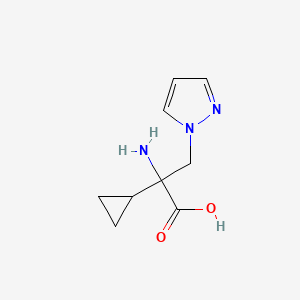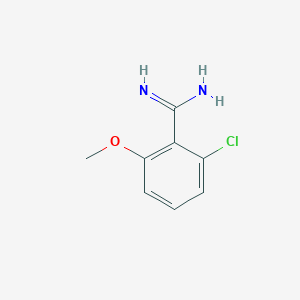
2-Chloro-6-methoxybenzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-methoxybenzimidamide: is an organic compound with the molecular formula C8H9ClN2O It is a derivative of benzimidamide, where the benzene ring is substituted with a chlorine atom at the second position and a methoxy group at the sixth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methoxybenzimidamide typically involves the reaction of 2-chloro-6-methoxybenzonitrile with ammonia or an amine under suitable conditions. The reaction can be carried out in the presence of a catalyst or under thermal conditions to facilitate the conversion of the nitrile group to the amidine group.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as recrystallization or chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-6-methoxybenzimidamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions may involve the use of a base or a catalyst.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 2-amino-6-methoxybenzimidamide or 2-thio-6-methoxybenzimidamide can be formed.
Oxidation Products: Oxidation can lead to the formation of compounds like 2-chloro-6-methoxybenzoic acid.
Reduction Products: Reduction can yield compounds such as 2-chloro-6-methoxybenzylamine.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Chloro-6-methoxybenzimidamide is used as an intermediate in the synthesis of various organic compounds. It can be employed in the preparation of heterocyclic compounds, which are of interest in medicinal chemistry.
Biology: In biological research, this compound can be used to study the effects of benzimidamide derivatives on biological systems. It may serve as a starting material for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Benzimidamide derivatives are known for their pharmacological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-methoxybenzimidamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chlorine and methoxy substituents can influence the compound’s binding affinity and selectivity for its molecular targets. The exact pathways involved would depend on the specific biological system and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-6-methoxybenzoic acid: This compound is similar in structure but has a carboxylic acid group instead of an amidine group.
2-Chloro-6-methoxybenzaldehyde: This compound has an aldehyde group instead of an amidine group.
2-Chloro-6-methoxybenzylamine: This compound has an amine group instead of an amidine group.
Uniqueness: 2-Chloro-6-methoxybenzimidamide is unique due to the presence of the amidine group, which can impart different chemical and biological properties compared to its analogs. The combination of the chlorine and methoxy substituents can also influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C8H9ClN2O |
|---|---|
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
2-chloro-6-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H9ClN2O/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H3,10,11) |
InChI-Schlüssel |
CPISFMJPLIFAQC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)Cl)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





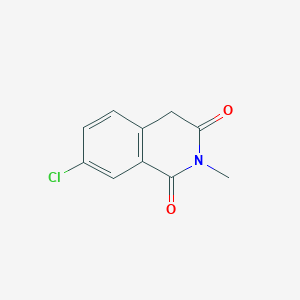




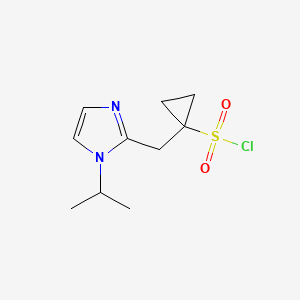
![[4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B13637029.png)
